6-Bromo-4,4-dimethylthiochroman 1,1-dioxide
Overview
Description
6-Bromo-4,4-dimethylthiochroman 1,1-dioxide is a chemical compound that belongs to the class of thiochroman derivatives. It is characterized by the presence of a bromine atom and a dimethylthiochroman ring structure, which is oxidized to form the 1,1-dioxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-pot reaction starting from bromobenzene. The process involves multiple steps, where the byproducts from the initial steps act as catalysts in the subsequent steps, leading to a more efficient and environmentally friendly synthesis. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 6-Bromo-4,4-dimethylthiochroman 1,1-dioxide may involve large-scale reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4,4-dimethylthiochroman 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine atom and the oxidized thiochroman ring structure.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to further oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
6-Bromo-4,4-dimethylthiochroman 1,1-dioxide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a tool in biological research to study the effects of thiochroman derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Bromo-4,4-dimethylthiochroman 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
6-Bromo-4,4-dimethylthiochroman 1,1-dioxide can be compared with other similar compounds, such as:
6-Bromo-4,4-dimethylthiochromane 1-oxide: This compound is structurally similar but lacks the additional oxygen atom in the 1,1-dioxide position.
6-Bromo-4,4-dimethylthiochroman: The parent compound without the oxidation at the 1,1-position.
Other brominated thiochroman derivatives: These compounds may have different substituents or oxidation states, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-11(2)5-6-15(13,14)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJDQGRFLFVADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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